N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (hereafter referred to as the "target compound") is a synthetic derivative of the 1,4-oxathiine carboxamide class. Its structure comprises a 5,6-dihydro-1,4-oxathiine ring substituted with a phenyl group at position 3 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a 3,4-dimethoxyphenylethyl chain.
Properties
Molecular Formula |
C21H23NO6S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C21H23NO6S/c1-26-17-9-8-15(14-18(17)27-2)10-11-22-21(23)19-20(16-6-4-3-5-7-16)29(24,25)13-12-28-19/h3-9,14H,10-13H2,1-2H3,(H,22,23) |
InChI Key |
CUTOFAYVTCYXAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps. The starting materials often include 3,4-dimethoxyphenylacetic acid and phenylacetic acid derivatives. The reaction conditions usually require the presence of catalysts and specific solvents to facilitate the formation of the oxathiine ring and the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a biochemical probe to study cellular processes and interactions.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a core 1,4-oxathiine-4,4-dioxide scaffold with several established compounds, most notably oxycarboxin and carboxin. Key structural and functional differences are outlined below:
Table 1: Structural and Functional Comparison
*Estimated via substituent contributions; experimental data required for validation.
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenylethyl group in the target compound likely enhances lipophilicity compared to oxycarboxin’s simpler N-phenyl group. This could improve membrane permeability and systemic distribution in plants or organisms . The phenyl group at C3 (vs.
Role of the 4,4-Dioxide Moiety :
- Both the target compound and oxycarboxin feature a sulfone group (4,4-dioxide), which is critical for stabilizing the oxathiine ring and enhancing metabolic resistance compared to carboxin’s thioether . This modification is linked to prolonged fungicidal activity in oxycarboxin .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for oxathiine-4,4-dioxides, such as sulfuric acid-catalyzed cyclization or condensation reactions (see ). However, the introduction of the 3,4-dimethoxyphenylethyl group may require additional steps, such as reductive amination or alkylation .
Research Findings and Hypotheses
Potential for Enhanced Bioactivity: The combination of a lipophilic 3,4-dimethoxyphenylethyl chain and a phenyl group at C3 suggests synergistic effects on bioactivity. Computational docking studies (unpublished) hypothesize stronger binding to fungal succinate dehydrogenase compared to oxycarboxin, though in vitro validation is needed.
Stability and Environmental Impact :
- The 4,4-dioxide group likely confers environmental persistence similar to oxycarboxin, which has a half-life of 30–60 days in soil . Regulatory assessments would be necessary to evaluate ecological risks.
Comparative Toxicity: Oxycarboxin exhibits moderate mammalian toxicity (LD₅₀ = 2,400 mg/kg in rats) .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H21N O5S
- Molecular Weight : 373.44 g/mol
The compound features a unique oxathiine ring structure that contributes to its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives of oxathiines have shown moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA) . The antioxidant activity is crucial for preventing oxidative stress-related diseases.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that the compound exhibits selective cytotoxicity against human lung cancer cells (A549), with an IC50 value indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| 11b | A549 | 11.20 |
| 11c | A549 | 15.73 |
| 13b | A549 | 59.61 |
| 14b | A549 | 27.66 |
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Molecular docking studies suggest that the compound interacts with specific targets involved in cell survival and proliferation .
Case Studies
- Case Study on Lung Cancer : A study demonstrated that treatment with N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide resulted in a significant reduction in tumor size in xenograft models of lung cancer. The study highlighted the compound's potential as a lead for developing new anticancer therapies.
- Antioxidant Efficacy : Another investigation assessed the antioxidant capacity of similar oxathiine derivatives in cellular models exposed to oxidative stress. The results indicated a protective effect against oxidative damage, suggesting potential applications in neurodegenerative diseases .
Q & A
Basic: What is the synthetic route for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,4-dioxide?
Answer:
The synthesis typically involves coupling 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid derivatives with functionalized aromatic amines. A key step is the oxidation of the oxathiine ring’s sulfur atom to form the 4,4-dioxide moiety, often achieved using hydrogen peroxide or m-chloroperbenzoic acid under controlled acidic conditions . For analogs like oxycarboxin (structurally related), the reaction conditions (e.g., solvent polarity, temperature) are critical to avoid side reactions such as ring-opening .
Basic: How does this compound interact with fungal succinate dehydrogenase (SDH)?
Answer:
The oxathiine-4,4-dioxide scaffold inhibits SDH by competitively binding to the ubiquinone-binding site (Q-site), disrupting the electron transport chain. This mechanism is shared with oxycarboxin, where the 3-carboxamide group and the sulfone moiety stabilize interactions with conserved residues (e.g., histidine and arginine) in the enzyme’s active site .
Advanced: What experimental strategies resolve contradictions in SDH inhibition data across fungal species?
Answer:
Discrepancies in inhibition efficacy often arise from species-specific SDH subunit variations. For example:
- Method 1 : Use homology modeling and site-directed mutagenesis to identify amino acid differences in the Q-site (e.g., comparing Basidiomycetes vs. Ascomycetes).
- Method 2 : Validate binding affinity via isothermal titration calorimetry (ITC) under varying pH conditions to account for protonation state effects on inhibitor-enzyme interactions .
Advanced: How can crystallographic data improve structure-activity relationship (SAR) studies?
Answer:
Single-crystal X-ray diffraction (e.g., as performed for oxycarboxin ) reveals critical structural features:
Basic: What analytical techniques confirm the compound’s purity and stability?
Answer:
- HPLC-MS : Quantifies purity and detects degradation products (e.g., sulfone reduction or hydrolysis).
- TGA/DSC : Assess thermal stability; sulfone-containing compounds often degrade above 200°C .
- ¹H/¹³C NMR : Monitors structural integrity, particularly the 4,4-dioxide moiety’s chemical shift (~3.5–4.0 ppm for adjacent protons) .
Advanced: How to optimize in vivo efficacy while minimizing phytotoxicity in plant models?
Answer:
- Step 1 : Conduct hydroponic assays to measure systemic translocation efficiency using radiolabeled analogs (e.g., ¹⁴C-tagged ethyl group).
- Step 2 : Modify the N-aryl substituent (e.g., replacing phenyl with pyridyl) to reduce nonspecific binding to plant cytochrome P450 enzymes .
- Step 3 : Validate via field trials under varying soil pH and moisture conditions to assess environmental stability .
Advanced: What computational tools predict off-target effects in eukaryotic systems?
Answer:
- Molecular docking : Screen against human SDH homologs (e.g., SDHB/SDHD subunits) to evaluate selectivity.
- ADMET predictors : Use tools like SwissADME to assess bioavailability and potential hepatotoxicity risks from the 3,4-dimethoxyphenyl group .
Basic: How does the compound’s logP affect its antifungal activity?
Answer:
The logP (∼2.8 for oxycarboxin analogs ) balances solubility and membrane permeability. Higher logP (>3.5) reduces aqueous solubility, limiting apoplastic transport in plants. Optimize by introducing polar groups (e.g., hydroxyl or carboxyl) on the phenyl ring without disrupting SDH binding .
Advanced: What mechanistic insights explain resistance mutations in fungal pathogens?
Answer:
Resistance often arises from SDH subunit mutations (e.g., H257Y in Ustilago maydis). To study:
- Allelic replacement : Introduce mutant SDH genes into wild-type strains and measure IC₅₀ shifts.
- Cross-resistance assays : Test against other SDH inhibitors (e.g., boscalid) to identify shared resistance mechanisms .
Advanced: How to design degradation studies for environmental persistence assessment?
Answer:
- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor sulfone reduction via LC-MS.
- Hydrolysis : Test at pH 5–9; sulfone groups are stable in acidic conditions but hydrolyze slowly in alkaline media.
- Soil microcosms : Measure half-life using ¹⁴C-labeled compound and quantify metabolite formation (e.g., demethylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
